molecular formula C15H13FN6O B292273 (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

货号 B292273
分子量: 312.3 g/mol
InChI 键: BNJQSEWBYXNBLU-NDENLUEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one, also known as LMT-28, is a novel compound that has gained significant attention in the field of medicinal chemistry. LMT-28 is a triazatricyclodecane derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.

作用机制

The exact mechanism of action of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is not fully understood. However, studies have suggested that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one exerts its anti-cancer effects by inhibiting the activity of the proteasome, a cellular protein degradation machinery that plays a crucial role in cancer cell survival. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in epigenetic regulation of gene expression. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to activate the p53 tumor suppressor pathway, which plays a key role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one can induce cell cycle arrest and apoptosis in cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

One of the main advantages of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its high potency and selectivity towards cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has shown neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one are not fully understood, which makes it challenging to determine the optimal dosage and administration route for clinical use.

未来方向

For (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one research include further preclinical studies to determine its efficacy and safety in vivo. Moreover, studies are needed to investigate the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one and to develop novel formulations to improve its solubility and bioavailability. Furthermore, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases. Finally, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.

合成方法

The synthesis of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one involves the condensation of 2-fluorobenzaldehyde and 1,2,4,5-tetraaminobenzene in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The yield of the synthesis is approximately 60%, and the purity of the compound is greater than 95%.

科学研究应用

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anti-cancer properties, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also shown neuroprotective effects in preclinical studies. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases.

属性

分子式

C15H13FN6O

分子量

312.3 g/mol

IUPAC 名称

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

InChI

InChI=1S/C15H13FN6O/c16-9-5-1-2-6-11(9)19-20-12-13(17)21-22-14(12)18-10-7-3-4-8(10)15(22)23/h1-2,5-6,19H,3-4,7H2,(H2,17,21)/b20-12-

InChI 键

BNJQSEWBYXNBLU-NDENLUEZSA-N

手性 SMILES

C1CC2=C(C1)N=C3/C(=N\NC4=CC=CC=C4F)/C(=NN3C2=O)N

SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

规范 SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。